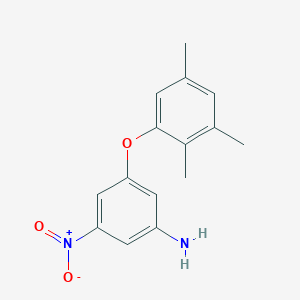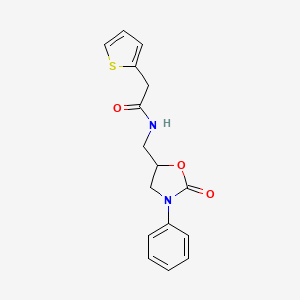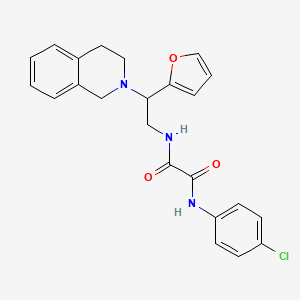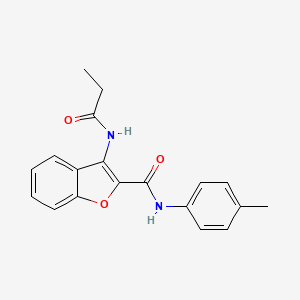![molecular formula C13H10F3NO3S B2718334 Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate CAS No. 431072-84-3](/img/structure/B2718334.png)
Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H10F3NO3S and its molecular weight is 317.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Properties
The chemical compound methyl 4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4,5-dihydrothiophene-3-carboxylate is closely related to various research areas, particularly in organic synthesis, medicine, and material science. Its structure and properties have been studied extensively to understand its potential applications. For instance, the crystal structure analysis of related compounds reveals insights into hydrogen bonding patterns, which are crucial for designing compounds with specific properties (Kubicki, Bassyouni, & Codding, 2000).
Anticonvulsant Applications
Compounds similar to this compound have been explored for their potential anticonvulsant properties. The study of various enaminones, which share a core structural motif with this compound, has provided valuable insights into their potential therapeutic applications, particularly in treating convulsions (Kubicki, Bassyouni, & Codding, 2000).
Anticancer Drug Design
The design and synthesis of Schiff base organotin(IV) complexes using amino acetate functionalized compounds, which are structurally related to this compound, have shown promising results in anticancer drug research. These complexes have been evaluated for their cytotoxicity against various human tumor cell lines, offering a pathway for developing new anticancer drugs (Basu Baul et al., 2009).
Radioligand Binding Studies
Modifications of methyl esters of 2-aminotetrahydrobenzothiophene-3-carboxylic acids with trifluoromethyl-containing heterocycles, closely related to the compound of interest, have been studied for their effects on neuronal NMDA receptors. This research is crucial for understanding how modifications in chemical structure can influence biological activity and receptor interactions (Sokolov et al., 2018).
Molecular Electronics and Photophysics
Investigations into the photochemical behavior of related compounds have uncovered their potential applications in molecular electronics and photophysics. The understanding of how N-phenyl substitutions influence fluorescence enhancement in aminostilbenes, for instance, can guide the development of new materials for optoelectronic applications (Yang, Chiou, & Liau, 2002).
Synthetic Methodologies
The compound's related research also extends to synthetic methodologies, where its structural motifs are utilized in developing new synthetic routes. For example, the synthesis of conformationally constrained tryptophan derivatives showcases the compound's relevance in peptide and peptoid research, offering insights into the stereochemistry and functional group manipulation (Horwell et al., 1994).
Propriétés
IUPAC Name |
methyl 3-hydroxy-5-[3-(trifluoromethyl)phenyl]imino-2H-thiophene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3S/c1-20-12(19)10-9(18)6-21-11(10)17-8-4-2-3-7(5-8)13(14,15)16/h2-5,18H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSAGBWGKCARMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CSC1=NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

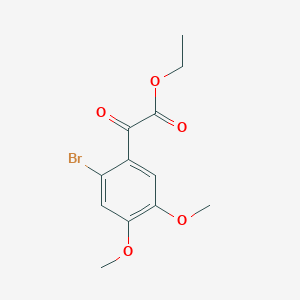
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide](/img/structure/B2718253.png)
![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2718256.png)
![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2718257.png)

![3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2718263.png)
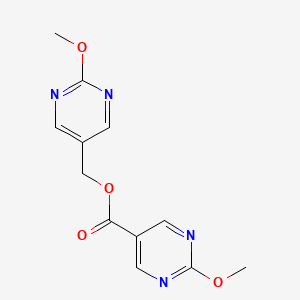
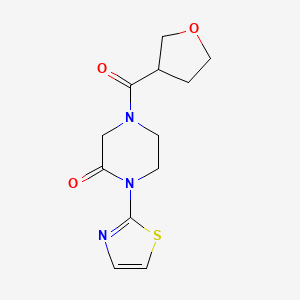
![N-(4-bromophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2718266.png)
